3,4,5,6-Tetrachloropyridin-2-ol

Description

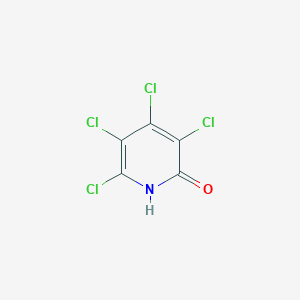

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5,6-tetrachloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBJKNPWSJPKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501357 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-22-8 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4,5,6 Tetrachloropyridin 2 Ol

Direct Synthesis of 3,4,5,6-Tetrachloropyridin-2-ol

Direct synthesis approaches aim to introduce the hydroxyl group onto a pre-existing, highly chlorinated pyridine (B92270) ring. These methods often involve nucleophilic substitution or hydrolysis reactions on readily available starting materials.

Hydroxylation and Substitution Reactions on Highly Chlorinated Pyridine Precursors

The primary route for the direct synthesis of this compound involves the hydrolysis of a more chlorinated precursor. A common starting material is 3,4,5,6-tetrachloro-2-trichloromethylpyridine. The trichloromethyl group can be hydrolyzed to a hydroxyl group using concentrated sulfuric acid (95–98%) at temperatures between 80–100°C for 2 to 4 hours, achieving a conversion rate of over 90%.

Another direct approach begins with the chlorination of pyridine derivatives. For example, 3,4,5-trichloro-2-trichloromethylpyridine can be chlorinated using gaseous chlorine under UV light at 150°C to yield 3,4,5,6-tetrachloro-2-trichloromethylpyridine, which is then hydrolyzed. While pentachloropyridine (B147404) is a logical precursor, its reaction with nucleophiles like hydroxide (B78521) is regioselective. The 4-position of pentachloropyridine is the most reactive site for nucleophilic attack, meaning simple hydrolysis tends to produce 2,3,5,6-tetrachloro-4-pyridinol rather than the desired 2-ol isomer. nih.govresearchgate.net However, specific conditions can favor the formation of the 2-hydroxy product. For instance, reacting pentachloropyridine 1-oxide with sodium hydroxide can yield tetrachloro-2-hydroxypyridine 1-oxide. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial to maximize the yield of this compound while minimizing the formation of by-products.

Alkaline hydrolysis of precursors like 2,3,5,6-tetrachloropyridine (B1294921) is a viable method, but it requires careful control. google.com Using a 20% sodium hydroxide solution at 50–70°C can facilitate the hydrolysis, but this method carries the risk of dechlorination, leading to purities below 70%. To improve recovery, neutralization with ice-cold water followed by steam distillation can be employed, increasing recovery rates to 85%.

The choice of solvent plays a significant role in minimizing side reactions. Polar aprotic solvents such as acetonitrile (B52724) are identified as optimal for reducing undesirable pathways during the hydrolysis step. In contrast, non-polar solvents are more favorable for radical chain propagation during chlorination steps. The use of catalysts, such as copper(I) chloride, can enhance the efficiency of chlorination reactions by stabilizing radical intermediates and reducing reaction times.

Below is a table summarizing various methods and their reported efficiencies.

| Method | Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Major By-Products | Reference |

| Chlorination + Hydrolysis | 3,4,5-Trichloro-2-trichloromethylpyridine | 1. Cl₂, UV, 150°C2. H₂SO₄, 80-100°C | 65 (chlorination) | 92 | Pentachloropyridine | |

| Alkaline Hydrolysis | 2,3,5,6-Tetrachloropyridine | 20% NaOH, 50-70°C | <70 | <70 | Dechlorinated derivatives | |

| SCl₂-Mediated Chlorination + Hydrolysis | Pyridine | 1. SCl₂, CCl₄, 71°C2. NaOH | 95 (GC yield of intermediate) | 88 | Dichloropyridine isomers | |

| Hydrolysis of Trichloromethyl Group | 3,4,5,6-Tetrachloro-2-trichloromethylpyridine | 95-98% H₂SO₄, 80-100°C | >90 (conversion) | - | - |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes involve the construction of the pyridin-2-one ring system from acyclic precursors, followed by chlorination and aromatization. These multi-step syntheses offer greater control over the final substitution pattern.

Routes Involving 3,4,5,6-Tetrachloro-3,4-dihydropyridin-2-one Intermediates

A key intermediate in several indirect syntheses is 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one. This compound is typically formed via the acid-catalyzed cyclization of 2,2,4-trichloro-4-cyanobutanoyl chloride. google.comgoogle.comepo.org The cyclization is effectively carried out using anhydrous HCl under pressure (5 to 200 psig) at temperatures from ambient to 100°C in an inert solvent like perchloroethylene. google.com

The subsequent aromatization of the dihydropyridin-2-one to the final pyridin-2-ol product can be achieved in several ways. One method involves treating the intermediate with at least two equivalents of a base, such as sodium or potassium carbonate, in a biphasic system or with an aqueous alkali solution. google.comgoogleapis.com An alternative, high-yield approach is the dehydrochlorination using a chloride ion catalyst in an inert organic solvent at its reflux temperature, which proceeds without forming a salt by-product. google.com

Chemical Transformations from 2,3,5,6-Tetrachloropyridine Analogs

The isomer 2,3,5,6-tetrachloropyridine serves as a valuable precursor. It can be synthesized through methods such as the controlled chlorination of 2,6-diaminopyridine, followed by a bis-diazotization reaction. rsc.org This tetrachloropyridine can then be converted to the target this compound.

One documented transformation involves a one-pot synthesis where pyridine is first chlorinated using sulfur dichloride and carbon tetrachloride to produce 2,3,5,6-tetrachloropyridine with a 95% gas chromatography yield. This intermediate is then hydrolyzed with sodium hydroxide to form this compound. Although direct hydrolysis of 2,3,5,6-tetrachloropyridine is possible, the reaction conditions must be carefully controlled to favor the desired product over other isomers or dechlorinated species. google.com

Utility of Trichloroacetyl Chloride and Acrylonitrile (B1666552) Condensation Pathways

The condensation of trichloroacetyl chloride and acrylonitrile is a cornerstone of an important industrial process for producing chlorinated pyridinols. google.comresearchgate.netacs.org This reaction is typically catalyzed by a cuprous salt, such as copper(I) chloride, and proceeds through a series of distinct steps. google.comgoogle.com

The process has been significantly improved by separating the individual addition, cyclization, and aromatization steps, which prevents by-products like water and HCl from interfering with earlier stages and causing yield loss. google.comgoogle.comepo.org

The key steps are summarized in the table below:

| Step | Reaction | Description | Key Reagents/Conditions | Reference |

| 1. Addition | Trichloroacetyl Chloride + Acrylonitrile | Forms the linear adduct, 2,2,4-trichloro-4-cyanobutanoyl chloride. | Cuprous salt catalyst (e.g., CuCl), reflux to remove HCl. | google.comgoogle.comepo.org |

| 2. Cyclization | 2,2,4-trichloro-4-cyanobutanoyl chloride | Cyclizes the adduct to form the intermediate 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one. | Anhydrous HCl, pressure (5-200 psig), inert solvent, <100°C. | google.comepo.org |

| 3. Aromatization | 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one | Converts the intermediate to the final product, 3,5,6-trichloropyridin-2-ol, through elimination of HCl. | Base (e.g., K₂CO₃) or chloride ion catalyst, reflux. | google.com |

Note: This pathway primarily describes the synthesis of 3,5,6-trichloropyridin-2-ol. The synthesis of the 3,4,5,6-tetrachloro analog follows similar principles, with variations in the chlorination of the precursors.

This step-wise approach allows for higher yields and avoids the formation of tetrachloropyridine by-products that are common in one-pot procedures. google.comgoogleapis.com

Catalytic Approaches in the Synthesis of Polychlorinated Pyridinols

Catalysis provides a powerful tool for the synthesis of complex molecules like polychlorinated pyridinols by enabling reactions that might otherwise be unfeasible and by improving the efficiency and selectivity of known transformations.

Transition metal catalysts, particularly those based on copper, have a well-established role in the synthesis of chlorinated pyridine derivatives. Copper and its salts, such as copper(I) chloride (CuCl), are instrumental in the cyclization reactions that form the pyridine ring. A prominent example is the synthesis of the closely related compound, 3,5,6-trichloropyridin-2-ol, which is typically produced through a copper-catalyzed reaction between trichloroacetyl chloride and acrylonitrile. researchgate.netosti.govgoogle.comgoogle.comresearchgate.net In this process, the copper catalyst facilitates the key addition and subsequent cyclization steps. osti.govgoogle.comgoogleapis.com

The reaction conditions for this copper-catalyzed synthesis have been optimized to improve yields and purity. For instance, the use of a CuCl/Cu catalyst system with a specific molar ratio of reactants and in a suitable solvent like nitrobenzene (B124822) at elevated temperatures has been shown to be effective. researchgate.net Furthermore, copper catalysts like CuCl have been noted to enhance the efficiency of chlorination reactions that produce the precursors to this compound, potentially by stabilizing radical intermediates and reducing reaction times. The process can be carried out in a closed system under pressure and at temperatures ranging from 70°C to 220°C. google.com Patents describe a multi-step process where the addition, cyclization, and aromatization reactions are conducted separately to improve the yield of 3,5,6-trichloropyridin-2-ol, avoiding the formation of by-products. google.comgoogleapis.com

| Catalyst | Starting Materials | Solvent | Temperature | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| CuCl/Cu | Trichloroacetyl chloride, Acrylonitrile | Nitrobenzene | 160°C | 17 h | Optimized process for 3,5,6-trichloropyridin-2-ol synthesis. | researchgate.net |

| Copper Catalyst | Trichloroacetyl chloride-1,2-¹³C₂, Acrylonitrile-1,2,3-¹³C₃-¹⁵N | Not specified | Not specified | Not specified | Synthesis of a stable isotope-labeled analog of 3,5,6-trichloropyridin-2-ol. | osti.gov |

| Copper or Cuprous Salt | Trichloroacetyl chloride, Acrylonitrile | Inert Organic Solvent | Reflux | Not specified | An improved process involving separate addition, cyclization, and aromatization steps. | google.comgoogleapis.com |

| Copper(I) chloride | Trichloroacetyl chloride, Acrylonitrile | Inert Organic Solvent | 70-220°C | Not specified | Process for producing a mixture of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. | google.com |

Beyond traditional copper catalysis, research into pyridine synthesis has expanded to include a variety of other transition-metal-based catalytic systems. These emerging systems offer novel pathways for C-H functionalization, allowing for the direct introduction of substituents onto the pyridine core. thieme-connect.de While direct applications of these systems to the synthesis of this compound are not yet widely reported, they represent the frontier of pyridine chemistry.

Catalytic systems based on rhodium, ruthenium, palladium, iron, and nickel have been developed for [2+2+2] cycloaddition reactions to construct the pyridine ring. scilit.commagtech.com.cn For instance, rhodium-aluminum complexes have been used for the C2-selective mono-alkylation of pyridine with alkenes. nih.gov Palladium-catalyzed reactions have been developed for the hydroxylation of 2-arylpyridines. beilstein-journals.org These methods provide powerful tools for creating highly substituted pyridines with a level of precision and efficiency that is often difficult to achieve with classical methods. The development of ligands that can control the regioselectivity of these functionalizations is a key area of ongoing research. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Cobalt, Rhodium, Ruthenium, Iron, Nickel | [2+2+2] Cycloaddition | Alkynes, Nitriles | Effective tool for pyridine synthesis. | magtech.com.cn |

| Rh-Al Complex | C-H Activation / Alkylation | Pyridine, Alkenes | C2-selective mono-alkylation. | nih.gov |

| Pd(CH₃CN)₂Cl₂ | Hydroxylation | 2-Arylpyridines | Synthesis of 2-(pyridin-2-yl)phenols. | beilstein-journals.org |

| Cu₂O with Pyridine-2-aldoxime ligand | Hydroxylation | Aryl halides | Conversion of aryl halides to phenols. | beilstein-journals.org |

Advanced Synthetic Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and high energy consumption, advanced techniques like microwave and ultrasound irradiation are being increasingly explored for the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. organic-chemistry.org The use of microwave irradiation can facilitate one-pot reactions, such as the Bohlmann-Rahtz pyridine synthesis, by enabling multiple steps to occur in a single operation without the isolation of intermediates. organic-chemistry.orgbeilstein-journals.org This method has been shown to provide superior yields compared to conventional heating. organic-chemistry.org

Microwave-assisted synthesis has been applied to a wide range of pyridine derivatives, including the synthesis of steroidal pyridines using a reusable MgO nanoparticle catalyst and the creation of pyridine glycosides under solvent-free conditions. rsc.orgnih.gov While specific examples for the synthesis of this compound via microwave irradiation are not prevalent in the literature, the general success of this technique for other complex pyridines suggests its potential as a more efficient and environmentally friendly alternative to traditional methods. rsc.org

| Reaction Type | Catalyst/Promoter | Key Advantages | Example Product | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Acetic acid or ZnBr₂ | One-pot, reduced reaction time (10-20 min), high yields (up to 98%). | Tri- and tetrasubstituted pyridines | organic-chemistry.org |

| One-pot Multicomponent Reaction | MgO Nanoparticles | Shorter reaction times, reusable catalyst, green synthesis. | Polysubstituted steroidal pyridines | rsc.org |

| Glycosylation | Silica gel | Solvent-free, rapid, mild conditions. | Pyridine glycosides | nih.gov |

| Double Decarboxylative Claisen Rearrangement | None | De novo synthesis of pyridines from acyclic precursors. | Substituted pyridines | rsc.org |

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique is known for promoting higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govnih.govresearchgate.net It is considered an environmentally friendly green chemistry approach. nih.gov

The application of ultrasound has been successful in the one-pot, multicomponent synthesis of highly functionalized pyridine and pyrimidine (B1678525) derivatives. nih.govnih.govresearchgate.net For example, the synthesis of pyridin-2(1H)-one derivatives has been achieved in excellent yields through a four-component reaction under ultrasonic irradiation. nih.govresearchgate.net Similar to microwave-assisted synthesis, the direct application of ultrasound to the synthesis of this compound is not extensively documented. However, the proven benefits of this methodology in the synthesis of other complex heterocyclic systems make it a promising area for future investigation in the production of polychlorinated pyridinols. udistrital.edu.co

| Reaction Type | Catalyst | Key Advantages | Example Product | Reference |

|---|---|---|---|---|

| One-pot Multicomponent Reaction | NaOH | Excellent yields, short reaction time, simple work-up. | Functionalized pyrimidine/pyridine derivatives | nih.gov |

| One-pot Four-component Reaction | Piperidine | Excellent yields, shorter reaction times, simple work-up. | Pyridin-2(1H)-one derivatives | nih.govresearchgate.net |

| Cyclocondensation | Not specified | Efficient synthesis of fused pyrazole (B372694) derivatives. | Fused pyrazolo[3,4-b]pyridines | udistrital.edu.co |

Chemical Reactivity and Functionalization of 3,4,5,6 Tetrachloropyridin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions of Chlorinated Pyyridinols

The pyridine (B92270) ring, an electron-deficient heterocycle, is generally deactivated towards electrophilic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.org This deactivation is significantly amplified in 3,4,5,6-tetrachloropyridin-2-ol due to the strong inductive electron-withdrawing effect of the four chlorine atoms. Consequently, electrophilic attack is highly unfavorable. youtube.com

Conversely, the electron-deficient nature of the perchlorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemicalbook.com The chlorine atoms act as leaving groups that can be displaced by a variety of nucleophiles.

The mechanism for nucleophilic aromatic substitution on highly chlorinated pyridines, such as pentachloropyridine (B147404), is a well-established SNAr (addition-elimination) pathway. wikipedia.org This two-step process involves:

Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In perchlorinated pyridines, the electron-withdrawing substituents and the ring nitrogen effectively stabilize the negative charge of this intermediate. wikipedia.org

Leaving Group Departure: The intermediate collapses with the expulsion of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product.

The positions most susceptible to nucleophilic attack in perhalogenated pyridines are typically the 4-position (para) and the 2- and 6-positions (ortho) to the ring nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgrsc.orgresearchgate.net For instance, reactions of pentachloropyridine with various nucleophiles often result in the substitution of the chlorine atom at the 4-position. rsc.org

The reactivity of this compound is complicated by its existence as two tautomers: the pyridinol form and the pyridinone form. This gives rise to ambident nucleophilicity, where reactions can occur at either the nitrogen or the oxygen atom. researchgate.netpw.live

Studies on the reaction of pyridin-2-ol with perhalopyridines show that it behaves as an ambident nucleophile, yielding a mixture of products from both N-attack and O-attack. researchgate.net The regioselectivity is influenced by the nature of the nucleophile, the electrophile, and the reaction conditions. rsc.orgnih.gov Hard nucleophiles tend to attack the hard electrophilic center, while soft nucleophiles favor the soft center, a concept often rationalized by the Hard and Soft Acids and Bases (HSAB) principle. pw.lived-nb.info In the case of the pyridin-2-olate anion, the oxygen is considered the "harder" nucleophilic center and the nitrogen the "softer" one. pw.livenih.gov

However, thermodynamic and kinetic factors also play a crucial role. While N-attack is often thermodynamically favored, leading to the more stable product, O-attack can be kinetically favored under certain conditions, particularly with highly reactive electrophiles. nih.gov

The table below summarizes the observed regioselectivity in reactions of related pyridinols with perchlorinated pyridines, illustrating the principle of ambident reactivity.

| Nucleophile | Site of Attack | Product Type | Reference |

| Pyridin-2-ol | Nitrogen and Oxygen | Mixture of N-substituted and O-substituted products | researchgate.net |

| Pyridin-3-ol | Oxygen | O-substituted product | researchgate.net |

| Pyridin-4-ol | Nitrogen | N-substituted product | researchgate.net |

Tautomerism and Isomeric Equilibria in the Pyridinol-Pyridinone System

This compound exists in a tautomeric equilibrium with its corresponding pyridinone form, 3,4,5,6-tetrachloro-1H-pyridin-2-one. This equilibrium between the aromatic alcohol (enol) form and the cyclic amide (keto) form is a fundamental characteristic of 2-hydroxypyridines. mdpi.comwayne.edu

Figure 1: Tautomeric equilibrium between this compound (left, pyridinol/enol form) and 3,4,5,6-tetrachloro-1H-pyridin-2-one (right, pyridinone/keto form).

The position of this equilibrium is sensitive to various factors, including the substitution pattern on the ring, the solvent, and the physical state (gas, solution, or solid). mdpi.comsemanticscholar.org

Spectroscopic methods like IR, UV, and NMR, along with computational chemistry, are powerful tools for studying pyridinol-pyridinone tautomerism. researchgate.netmdpi.comacs.org

Computational Studies: Density Functional Theory (DFT) and other ab initio calculations are used to determine the relative energies and stabilities of the two tautomers. mdpi.comwayne.edunih.gov For the parent 2-hydroxypyridine (B17775)/2-pyridone system in the gas phase, high-level calculations and microwave spectroscopy experiments show that the 2-hydroxypyridine (enol) form is slightly more stable than the 2-pyridone (keto) form. mdpi.comacs.org The energy difference is small, typically reported in the range of 3-9 kJ/mol. mdpi.com

Spectroscopic Analysis: In solution, the equilibrium often shifts. Polar solvents tend to favor the more polar 2-pyridone tautomer due to better solvation, particularly through hydrogen bonding. wuxibiology.com Infrared spectroscopy can distinguish between the tautomers by identifying characteristic vibrational modes, such as the O-H stretch of the pyridinol and the C=O stretch of the pyridinone. researchgate.net NMR spectroscopy can also be used, although rapid interconversion between tautomers can sometimes lead to averaged signals. semanticscholar.org

The table below presents computational findings for the parent 2-hydroxypyridine/2-pyridone system, which provides a baseline for understanding the effects of substituents.

| Method/Basis Set | Predicted Energy Difference (kJ/mol) | Favored Tautomer (Gas Phase) | Reference |

| M062X/6-311++G | 5-9 | 2-Hydroxypyridine | mdpi.com |

| CCSD/6-311++G | 5-9 | 2-Hydroxypyridine | mdpi.com |

| B3LYP/6-311++G** | 1-3 | 2-Pyridone | mdpi.com |

| Experimental (Microwave) | ~3.23 | 2-Hydroxypyridine | mdpi.com |

Substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. oup.comuba.ar The electronic nature of the substituent is key.

Electron-Withdrawing Groups: Electron-withdrawing groups, such as the four chlorine atoms in this compound, are expected to have a pronounced effect. Studies on 6-substituted 2-hydroxypyridines show that polar, electron-withdrawing substituents (like chloro or nitro groups) stabilize the 2-hydroxypyridine form relative to the pyridone form. semanticscholar.orgoup.comuba.ar This stabilization is attributed to the inductive effect of the substituent. semanticscholar.org Therefore, it is predicted that for this compound, the equilibrium will be strongly shifted toward the pyridinol tautomer in the gas phase and in non-polar solvents.

Substituent Position: The position of the substituent matters. A substituent at the 6-position has been shown to have the greatest stabilizing effect on the 2-pyridinol form. oup.com While the title compound has substituents at all other positions, the cumulative strong inductive effect of the four chlorine atoms is expected to dominate, favoring the pyridinol structure.

Derivatization Strategies via Chlorine Atom Modification

The primary strategy for the functionalization of this compound involves the displacement of its chlorine atoms through nucleophilic aromatic substitution. The high degree of chlorination makes the ring highly electrophilic and amenable to attack by a wide range of nucleophiles.

Reactions involving the displacement of chlorine atoms on related polychlorinated pyridines include:

Amination: Reaction with amines to produce aminopyridines. Tetrachloro-3-cyanopyridine, for example, reacts with anilines to replace chlorine atoms at the 2-, 4-, and 6-positions. researchgate.net

Alkoxylation and Hydroxylation: Reaction with alkoxides or hydroxides can replace chlorine atoms. For instance, 2,3,5,6-tetrachloropyridine (B1294921) can be hydrolyzed with sodium hydroxide (B78521) to form trichloropyridinols. chembk.comgoogle.com

Thiolation: Reaction with thiols or their salts can introduce sulfur-based functional groups.

Azide (B81097) Introduction: Reaction with sodium azide can be used to replace chlorine atoms with azido (B1232118) groups. researchgate.net

These substitution reactions provide a versatile pathway to a diverse array of highly substituted pyridine derivatives, starting from the perchlorinated scaffold. The regioselectivity of these substitutions can be controlled by the choice of nucleophile and reaction conditions, allowing for the targeted synthesis of complex heterocyclic structures. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and polychlorinated pyridines are important substrates in this context. researchgate.net For compounds like 2,3,5,6-tetrachloropyridine, the precursor to this compound, Suzuki-Miyaura coupling reactions are known to proceed preferentially at the C-2 and C-6 positions. researchgate.net The increased reactivity at these positions is attributed to their proximity to the ring nitrogen.

While specific literature on the Suzuki and Sonogashira coupling of this compound is sparse, the principles can be extrapolated from its close analogue, 2,3,5,6-tetrachloropyridine. The presence of the hydroxyl group at C-2 in this compound, however, fundamentally alters the molecule's symmetry and electronic distribution. The C-6 position remains the most likely site for initial cross-coupling due to the electronic activation by the ring nitrogen and the steric influence of the adjacent chlorine and hydroxyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For a substrate like this compound, the reaction would likely target the C-6 chlorine atom first. Subsequent couplings at the C-3, C-4, or C-5 positions would require more forcing conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. walisongo.ac.id Similar to the Suzuki reaction, the Sonogashira coupling of this compound would be expected to occur selectively at the C-6 position. Research on 2,3,5,6-tetrachloropyridines has shown that tetra-fold Sonogashira reactions can produce tetraalkynylpyridines. nih.gov A stepwise approach, exploiting the differential reactivity of the chlorine atoms, allows for the synthesis of non-symmetrically substituted pyridines. nih.govresearchgate.net

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Ref |

| Suzuki-Miyaura | 2,3,5,6-Tetrachloropyridine | Arylboronic Acids | Pd(OAc)₂, Ligand-free | 2-Aryl-3,5,6-trichloropyridines | researchgate.net |

| Sonogashira | 2,3,5,6-Tetrachloropyridines | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | 2,6-Dialkynyl-3,5-dichloropyridines | nih.gov |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Mono-, di-, tri-, and tetraalkynylated pyridines | rsc.org |

Alkynylation and Other C-C Bond Forming Reactions

Alkynylation, the introduction of an alkyne moiety, is a key carbon-carbon bond-forming reaction. sigmaaldrich.comnih.gov The Sonogashira reaction is the most prominent method for the alkynylation of aryl halides. walisongo.ac.idsioc-journal.cn For this compound, this would provide a pathway to 6-alkynyl-3,4,5-trichloropyridin-2-ol derivatives. The reactivity follows the general principles of nucleophilic aromatic substitution, enhanced by the palladium catalyst's oxidative addition into the C-Cl bond. worktribe.com

Other palladium-catalyzed C-C bond-forming reactions, such as the Heck reaction (coupling with alkenes) and Stille reaction (coupling with organostannanes), are also conceivable. researchgate.net The regioselectivity would likely mirror that of the Suzuki and Sonogashira couplings, with the C-6 position being the most reactive site. The electron-deficient nature of the polychlorinated pyridine ring is a critical factor enabling these transformations.

| Reaction | Substrate | Reagent | Catalyst | Conditions | Product | Ref |

| Alkynylation | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80 °C | 2,6-Bis(phenylethynyl)-3,5-dichloropyridine | rsc.org |

| C-C Coupling | Secondary alkyllithium | Aryl bromides | Pd(PtBu₃)₂ | Toluene, RT | Alkylated arenes | rug.nl |

Azidation and Other Halogen Substitution Reactions

The high electrophilicity of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the replacement of chlorine atoms with a variety of nucleophiles.

Azidation: The introduction of an azide group (–N₃) can be achieved by reacting the substrate with an azide salt, typically sodium azide (NaN₃). colab.wsuni-muenchen.de This reaction generally proceeds more readily in polar aprotic solvents. For this compound, the most likely position for the initial substitution by the azide ion would be C-6, followed by C-4, based on the general reactivity patterns of polychlorinated pyridines.

Other Halogen Substitutions: A wide range of nucleophiles can displace the chloride ions. These include:

Alkoxides (e.g., CH₃O⁻): Reaction with sodium methoxide (B1231860) can yield methoxy-substituted pyridines. Research on pentachloropyridine shows that substitution occurs selectively at the 4-position to give 4-methoxy-2,3,5,6-tetrachloropyridine. researchgate.net

Amines and Thiols: These nucleophiles can also readily attack the electron-deficient ring to form aminopyridine and thiopyridine derivatives, respectively.

The regioselectivity of these substitutions is influenced by both electronic effects (the positions most activated by the ring nitrogen and other chlorine atoms) and the nature of the nucleophile itself. researchgate.net

| Nucleophile | Substrate | Conditions | Product | Ref |

| Sodium Azide | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Ethanol | 1,3,5-Triazido-2,4,6-trinitrobenzene | colab.ws |

| Sodium Methoxide | Pentachloropyridine | Methanol | 4-Methoxy-2,3,5,6-tetrachloropyridine | researchgate.net |

| Amines, Thiols, Alkoxides | This compound | Polar aprotic solvents | Substituted pyridine derivatives |

Redox Chemistry of this compound

The redox chemistry of this compound is less commonly explored than its substitution chemistry but offers important pathways for both degradation and functionalization.

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed via two main pathways: oxidation of the pyridine ring system or oxidation of the C-2 hydroxyl group.

Ring Oxidation: The highly chlorinated pyridine ring is generally resistant to oxidation. However, under harsh conditions such as supercritical water oxidation (SCWO), complete mineralization can occur. Studies on the related sodium 3,5,6-trichloropyridin-2-ol (STCP) have shown that SCWO using H₂O₂ as an oxidant can completely break down the molecule into CO₂, H₂O, and inorganic salts. researchgate.net This method is primarily relevant for the complete destruction of the compound.

Hydroxyl Group Oxidation: The secondary alcohol group at the C-2 position can be oxidized to a carbonyl group, which would result in the formation of a pyridinone derivative. ambeed.com Standard oxidizing agents for alcohols could potentially be employed for this transformation, although the stability of the chlorinated ring under these conditions would need to be considered.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom, effectively removing chlorine from the pyridine ring. epa.gov This is a key process in the environmental degradation of chlorinated pollutants and a useful synthetic strategy for accessing less-chlorinated pyridines.

Microbial Reductive Dehalogenation: Anaerobic microorganisms have been shown to reductively dehalogenate a variety of chlorinated aromatic compounds. nih.gov For instance, Desulfitobacterium frappieri can dechlorinate pentachloropyridine to 2,3,5,6-tetrachloropyridine. nih.gov It is plausible that similar microbial systems could dehalogenate this compound, likely removing chlorine atoms sequentially.

Chemical Reduction: Chemical methods can also achieve reductive dehalogenation. Catalytic hydrodechlorination using metals like zinc (Zn) or manganese (Mn) in proton-donating solvents can selectively remove chlorine atoms. Electrochemical reduction is another viable strategy, as demonstrated by the reduction of pentachloropyridine using a zinc-based catalyst system. These methods offer synthetic control over the degree of dehalogenation.

| Method | Substrate | Reagents/Conditions | Product(s) | Ref |

| Microbial Dechlorination | Pentachloropyridine | Desulfitobacterium frappieri | 2,3,5,6-Tetrachloropyridine, Trichloropyridine | nih.gov |

| Catalytic Hydrodechlorination | Pentachloropyridine | Zn or Mn dust, EtOH/H₂O | 2,3,5,6-Tetrachloropyridine | |

| Electrochemical Reduction | Pentachloropyridine | ZnCl₂, Acetonitrile (B52724)/Water | 2,3,5,6-Tetrachloropyridine |

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of chlorinated pyridinols, IR spectra offer distinct signatures for key structural features.

For the related compound 3,5,6-trichloropyridin-2-ol , the IR spectrum shows characteristic absorption bands that confirm its structure. google.com A notable feature in the spectrum of an intermediate in its synthesis, 3,3,5,6-Tetrachloro-3,4-dihydropyridone-(2) , is a strong carbonyl (C=O) stretching band around 1720 cm⁻¹. google.com In the final aromatized pyridinol products, the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms influences the spectrum. The presence of a hydroxyl group (-OH) in the pyridin-2-ol form would give rise to a broad absorption band in the region of 3200-3400 cm⁻¹, while the carbonyl group in the pyridin-2-one tautomer would exhibit a strong absorption band. For example, in the spectrum of 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one , a related compound, a C=O stretching vibration is observed at 1733 cm⁻¹. researchgate.net Additionally, C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.

Table 1: Characteristic IR Absorption Bands for Related Pyridinol Compounds

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Compound Reference | Citation |

| Carbonyl (C=O) | Stretch | 1733 | 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | researchgate.net |

| Carbonyl (C=O) | Stretch | 1720 | 3,3,5,6-Tetrachloro-3,4-dihydropyridone-(2) | google.com |

| Carbon-Nitrogen (C=N) | Stretch | 1555 | 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | researchgate.net |

| Carbon-Carbon (C=C) | Stretch | 1474 | 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. For a tetrachlorinated pyridinol, the key signal is that of the hydroxyl (-OH) proton, which is typically a broad singlet and its chemical shift can be concentration and solvent dependent. The pyridin-2-ol/pyridin-2-one tautomerism significantly affects the observed spectra.

For the closely related compound 3,5,6-trichloropyridin-2-ol , the ¹H NMR spectrum in dimethyl sulfoxide-d₆ (DMSO-d₆) shows a signal for the hydroxyl proton at δ 12.88 ppm and a signal for the remaining ring proton at δ 8.18 ppm. beilstein-journals.org In a different solvent system (DMSO-d₆/D₂O), the ring proton signal for 3,5,6-trichloropyridin-2-ol appears as a singlet at δ 8.07 ppm. google.com The absence of the hydroxyl proton in the D₂O-exchanged spectrum would confirm its assignment. For 3,4,5,6-tetrachloropyridin-2-ol, the single remaining proton is the one on the hydroxyl group (or the N-H proton in the pyridone tautomer).

Table 2: ¹H NMR Data for Related Pyridinol Compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Citation |

| 3,5,6-Trichloropyridin-2-ol | DMSO-d₆ | OH | 12.88 | s | beilstein-journals.org |

| H-4 | 8.18 | s | beilstein-journals.org | ||

| 3,5,6-Trichloropyridin-2-ol | DMSO-d₆/D₂O | H-4 | 8.07 | s | google.com |

| 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | DMSO-d₆ | H-pyridone | 6.72 | d | researchgate.net |

| H-pyridone | 7.27 | d | researchgate.net |

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For chlorinated pyridines, the carbon atoms bonded to chlorine atoms are significantly deshielded and appear at lower fields.

Table 3: ¹³C NMR Chemical Shift Data for a Related Compound

| Compound | Solvent | Chemical Shifts (δ, ppm) | Citation |

| 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | CDCl₃ | 115.5, 116.9, 134.1, 140.1, 157.9, 160.0 | researchgate.net |

Heteronuclear NMR, such as ¹⁹F NMR, is invaluable for characterizing halogenated compounds containing fluorine. While not directly applicable to this compound, the principles are demonstrated in studies of its fluorinated analogs. organicchemistrydata.org In the analysis of reactions involving pentafluoropyridine (B1199360) and pyridinols, ¹⁹F NMR is used to confirm the structure of the resulting tetrafluorinated products. researchgate.net For example, in 2',3',5',6'-tetrafluoro-4-(pyridin-3-yloxy)pyridine , the fluorine atoms meta and ortho to the ring nitrogen exhibit distinct multiplets in the ¹⁹F NMR spectrum, with chemical shifts around -154 ppm and -87 ppm, respectively. researchgate.net This technique is crucial for distinguishing between isomers and confirming the position of substitution on the fluorinated ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern of peaks for the molecular ion and its fragments, which aids in confirming the number of chlorine atoms present. The molecular weight of this compound (C₅HCl₄NO) is 232.88 g/mol . Mass spectral analysis would be expected to show a molecular ion peak cluster corresponding to this mass. For a related compound, 3,5,6-trichloropyridin-2-ol (C₅H₂Cl₃NO), the molecular weight is 198.43 g/mol . nist.gov Electron ionization mass spectrometry of this compound is available and would show its molecular ion and fragmentation pattern. nist.gov In electrospray ionization mass spectrometry (ESI-MS), a derivative of 3,5,6-trichloropyridin-2-ol showed a protonated molecular ion [M+H]⁺, confirming its molecular weight. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uc.edu This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The structure of compounds resulting from the reaction of pentachloropyridine (B147404) with pyridinols has been confirmed by X-ray crystallography. researchgate.net This analysis reveals the solid-state conformation and packing of the molecules in the crystal lattice. uni-siegen.de For a molecule like this compound, a single-crystal X-ray diffraction analysis would confirm the tautomeric form present in the solid state (pyridin-2-ol vs. pyridin-2-one) and detail the hydrogen-bonding network, which is crucial for understanding its physical properties. While specific crystallographic data for the title compound was not found in the reviewed literature, this technique remains the gold standard for its solid-state structural elucidation. nih.govjhu.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating this compound from reaction mixtures and for assessing its purity. Various chromatographic methods are employed, each with specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. f1000research.commdpi.com In the context of chlorinated pyridinols, GC-MS is used for the determination of these compounds in various matrices. For instance, a method was developed for the simultaneous determination of the insecticide chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), in biological samples using GC coupled with tandem mass spectrometry (GC-MS/MS). nih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov For this compound, a similar approach involving derivatization of the hydroxyl group would likely be necessary for successful GC-MS analysis. The technique provides both retention time data from the gas chromatograph and mass-to-charge ratio data from the mass spectrometer, allowing for high-confidence identification of the compound. semanticscholar.org

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Compound (3,5,6-trichloro-2-pyridinol)

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | nih.gov |

| Cleanup | Mixture of MgSO4, graphitized carbon black (GCB), and N-propylethylenediamine (PSA) | nih.gov |

| Limit of Detection (LOD) | 0.15 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 0.5 µg/kg | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis. The separation of a related compound, 2,3,5,6-Tetrachloropyridine-4-thiol, has been achieved using reversed-phase (RP) HPLC. sielc.com This method typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com HPLC is also used to monitor the progress of reactions, as seen in the synthesis of 2,3,5,6-tetrachloropyridine (B1294921) where it was used to assay the product yield. google.com Purity assessment of this compound can be effectively performed using HPLC with a UV detector, as the pyridine (B92270) ring is chromophoric.

Table 2: Typical HPLC Conditions for Separation of Related Chlorinated Pyridines

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 (low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Application | Separation and isolation of impurities | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. For the analysis of related chlorinated pyridines, it has been noted that columns with 3 µm particles are available for fast UPLC applications. sielc.com UPLC is often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) to provide highly selective and sensitive analysis of complex mixtures. measurlabs.commdpi.com This technique is valuable for detecting trace levels of contaminants or metabolites in various samples, including environmental and pharmaceutical matrices. measurlabs.com The application of UPLC would allow for rapid purity assessment and quantitative analysis of this compound with high precision.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations for Electronic Structure and Properties

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic properties of 3,4,5,6-tetrachloropyridin-2-ol. DFT methods, such as B3LYP with a significant basis set like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate electronic parameters. mdpi.comresearchgate.net

Studies on related chloropyridine derivatives show that the high electronegativity of the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring significantly influences the electron distribution. aip.org The four chlorine atoms act as strong electron-withdrawing groups, which polarizes the C-Cl bonds and creates an electron-deficient pyridine ring. This electron deficiency is a key determinant of the molecule's chemical behavior.

Key electronic properties that are elucidated through these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted pyridine derivatives, these values are calculated to predict their electronic behavior. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. mdpi.com For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the chlorine atoms, indicating their susceptibility to nucleophilic interaction. mdpi.com

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.8 to -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.4 to -3.1 |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 3.0 to 5.4 |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. oncodesign-services.com For this compound, modeling can predict its preferred conformation and how it might interact with other molecules, such as biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful subset of these techniques that track the movements of atoms in a molecule over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior, conformational changes, and thermodynamic properties of a molecule in a simulated environment (e.g., in water or a lipid bilayer). nih.gov While specific MD studies on this compound are not widely published, the methodology is crucial for understanding its potential biological interactions. For instance, simulating the compound's interaction with a known enzyme active site can reveal binding stability, key interacting residues, and the energetic favorability of binding. nih.gov

These simulations are valuable for:

Deciphering Functional Mechanisms: Understanding how the molecule interacts with biological targets like proteins or DNA. nih.gov

Predicting Binding Modes: Molecular docking, a related technique, predicts the preferred orientation of a ligand when bound to a receptor. MD simulations can then be used to refine this binding pose and assess its stability over time. researchgate.netmdpi.com

Assessing Conformational Flexibility: Revealing the range of shapes the molecule can adopt, which is crucial for its ability to fit into a binding site.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a predictive tool for chemical reactivity and reaction mechanisms. For this compound, theoretical studies can forecast the most likely sites for chemical attack and the pathways of its reactions.

The electron-deficient nature of the tetrachlorinated pyridine ring makes it highly susceptible to nucleophilic substitution. Computational models can quantify this reactivity.

Frontier Molecular Orbital (FMO) Theory: The distribution of the LUMO is used to predict the site of nucleophilic attack. The atoms with the largest LUMO coefficients are generally the most electrophilic and thus the most reactive towards nucleophiles. For polychlorinated pyridines, the α-positions (C2 and C6) are often more reactive than the β-positions (C3 and C5). researchgate.net

MEP Analysis: As mentioned earlier, MEP maps visually identify the most electron-poor regions (positive potential), which are prime targets for nucleophiles. mdpi.com

Reaction Pathway Modeling: Theoretical calculations can model the entire energy profile of a potential reaction, including transition states and intermediates. This allows chemists to predict the most energetically favorable reaction pathway and the expected products. For example, modeling the nucleophilic substitution of a chlorine atom can help determine which of the four chlorines is most likely to be displaced under specific reaction conditions.

Table 2: Predicted Reactivity of this compound

| Molecular Site | Predicted Reactivity | Computational Basis |

| Chlorine Atoms (C3, C4, C5, C6) | Susceptible to nucleophilic substitution. | Electron-withdrawing nature creates positive potential on carbon atoms, making them electrophilic. |

| Pyridine Ring Carbons | Prone to nucleophilic attack. | The overall electron-deficient character of the ring. |

| Oxygen of Hydroxyl Group | Site for electrophilic attack or protonation. | High electron density (negative potential) indicated by MEP analysis. mdpi.com |

| Hydrogen of Hydroxyl Group | Acidic proton, can be abstracted by a base. | Positive electrostatic potential indicated by MEP analysis. |

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. gardp.org Computational methods are central to modern SAR, allowing researchers to build models that correlate a molecule's structural features with its activity. oncodesign-services.com

Key structural features of this compound for SAR analysis include:

The Pyridine Scaffold: A common motif in many biologically active compounds and pharmaceuticals. researchgate.net

The Hydroxyl Group at C2: This group allows the molecule to exist in tautomeric equilibrium with its pyridone form. It can act as both a hydrogen bond donor and acceptor, which is critical for binding to biological targets like enzyme active sites.

The Polychlorination Pattern: The four chlorine atoms dramatically increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The specific positions of the chlorines also create a unique electronic profile that governs its reactivity and interactions.

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), would involve building a statistical model that links calculated molecular descriptors (e.g., logP, electronic properties, steric parameters) of a series of related compounds to their measured biological activity. d-nb.info This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective agents. oncodesign-services.com

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves the chemical transformation of 3,4,5,6-tetrachloropyridin-2-ol without the involvement of biological organisms. Key mechanisms include thermal decomposition, chemical oxidation, and hydrolysis.

Advanced oxidation processes (AOPs) are recognized for their efficacy in degrading persistent organic pollutants.

Supercritical Water Oxidation (SCWO): This process utilizes water above its critical point (374 °C and 218 atm) as a solvent with unique properties that facilitate the rapid and complete oxidation of organic compounds. While specific studies on this compound are limited, research on the sodium salt of the related compound 3,5,6-trichloropyridin-2-ol (STCP) has demonstrated that SCWO can achieve over 99% oxidation efficiency, converting the organic molecule into water, carbon dioxide, and inorganic ammonium (B1175870) salts. This suggests that SCWO is a potentially effective technology for the complete destruction of this compound.

Ozonation and Other AOPs: Ozone-based AOPs, often combined with UV irradiation or hydrogen peroxide, generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic contaminants. Although direct studies on the ozonation of this compound are not available, the known reactivity of ozone and hydroxyl radicals with aromatic and chlorinated compounds indicates that these processes would likely lead to the degradation of this compound through ring cleavage and dechlorination. The effectiveness of UV photolysis and reactions with hypochlorites would depend on the specific environmental conditions, such as pH and the presence of sensitizing agents.

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for certain organic compounds. The rate of hydrolysis is influenced by pH and temperature. For chlorinated pyridines, hydrolysis can lead to the substitution of chlorine atoms with hydroxyl groups. While specific data on the hydrolysis of this compound is scarce, the stability of the pyridine (B92270) ring and the presence of multiple chlorine atoms may influence its susceptibility to this process.

The formation of by-products during chlorination, a common water treatment process, is a potential concern. Reactions between chlorine and organic precursors can lead to the formation of disinfection by-products (DBPs). Although no specific studies have identified the chlorination by-products of this compound, it is conceivable that further chlorination or other transformation reactions could occur, leading to the formation of other chlorinated pyridine derivatives.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process for the natural attenuation of pollutants in soil and water.

While there is no specific research available on the degradation of this compound by the fungus Cladosporium cladosporioides, studies on the closely related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP) have shown that certain fungal strains can effectively metabolize it. For example, Cladosporium cladosporioides strain Hu-01 has been identified as capable of utilizing TCP as a carbon source. The degradation pathway involves the initial hydrolysis of the parent compound (in that case, the pesticide chlorpyrifos) to TCP, followed by the breakdown of the TCP molecule. This suggests that fungal species may possess the enzymatic machinery to degrade chlorinated pyridinols, and similar pathways could potentially be involved in the breakdown of this compound.

Table 1: Fungal Degradation of a Structurally Related Compound

| Fungus Species | Related Compound | Degradation Outcome |

| Cladosporium cladosporioides | 3,5,6-trichloro-2-pyridinol (TCP) | Complete metabolism |

Similar to fungal degradation, specific studies on the bacterial degradation of this compound are lacking. However, research on 3,5,6-trichloro-2-pyridinol (TCP) provides valuable insights. The bacterium Ralstonia sp. strain T6 has been shown to degrade TCP, metabolizing it and using it as a source of carbon and energy. The proposed pathway involves the hydroxylation and subsequent cleavage of the pyridine ring. A key intermediate identified in the degradation of TCP by Ralstonia sp. strain T6 is 3,6-dihydroxypyridine-2,5-dione. This indicates that certain bacteria have evolved metabolic pathways to break down chlorinated pyridine structures. It is plausible that similar bacterial strains or consortia could be capable of degrading this compound, likely through analogous enzymatic reactions involving dechlorination and ring fission.

Table 2: Bacterial Degradation of a Structurally Related Compound

| Bacterium Species | Related Compound | Key Intermediate |

| Ralstonia sp. strain T6 | 3,5,6-trichloro-2-pyridinol (TCP) | 3,6-dihydroxypyridine-2,5-dione |

Enzymatic Biotransformations Involved in Chlorinated Pyridinol Degradation

The microbial degradation of chlorinated pyridinols is a critical process in their environmental detoxification. nih.gov Fungi, in particular, play a significant role in the breakdown of environmental xenobiotics due to their extensive mycelial networks and the low specificity of their catabolic enzymes. nih.gov While specific enzymatic pathways for this compound are not detailed in the available research, studies on the degradation of 3,5,6-trichloro-2-pyridinol (TCP) provide significant insights.

Microorganisms catalyze the transformation of these compounds through various enzymatic reactions. A key initial step often involves monooxygenases, which are responsible for the oxidative cleavage of the pyridine ring. asm.org For instance, the degradation of pyridine by Arthrobacter sp. involves a two-component flavin-dependent monooxygenase system. asm.org In the context of chlorinated pyridinols like TCP, degradation can proceed through hydrolytic-oxidative dechlorination and denitrification pathways, as observed in Micrococcus luteus strain ML. nih.gov This suggests that a variety of enzymes, including dehydrogenases and amidohydrolases, are likely involved in the subsequent steps of breaking down the pyridine ring after initial enzymatic attack. asm.org

Kinetics of Biodegradation (e.g., First-Order Model)

The biodegradation of chlorinated pyridinols such as TCP has been shown to follow first-order kinetics. plos.orgnih.gov This model implies that the rate of degradation is directly proportional to the concentration of the compound. plos.org In studies involving the fungal strain Cladosporium cladosporioides Hu-01, the degradation of both chlorpyrifos (B1668852) and its metabolite TCP fit well with the first-order kinetics model, with high correlation coefficients (R² ranging from 0.9165 to 0.9904). plos.org

The introduction of microbial inoculants can dramatically accelerate degradation rates compared to non-inoculated controls. For example, the half-life (t₁/₂) of TCP was significantly reduced by 986.9 hours when inoculated with the C. cladosporioides Hu-01 strain. plos.orgnih.gov This highlights the efficiency of microbial processes in detoxifying these persistent compounds. plos.org Fungal communities isolated from soil have demonstrated varying degradation potentials and kinetics for TCP, with degradation percentages reaching up to 92.6% after one week. nih.gov

Table 1: Kinetic Parameters for the Degradation of 3,5,6-trichloro-2-pyridinol (TCP) by Cladosporium cladosporioides Hu-01

| Parameter | Value | Reference |

| Kinetic Model | First-Order | plos.org |

| R² | 0.9165 - 0.9904 | plos.org |

| Half-life (t₁/₂) Reduction | 986.9 hours | plos.orgnih.gov |

Identification of Biotransformation Products and Metabolites

In the degradation of TCP by Micrococcus luteus ML, seven intermediate metabolites were detected, leading to the proposal of two possible degradation pathways. nih.gov These pathways involve the sequential removal of chlorine atoms and the opening of the pyridine ring. Identified metabolites in various studies include:

3,5-dichloro-2-pyridone (B189641) nih.gov

6-chloropyridin-2-ol (B99635) nih.gov

2-hydroxypyridine (B17775) nih.govfrontiersin.org

In a constructed wetland system using a bacterial-plant consortium for chlorpyrifos degradation, instead of TCP, the metabolite 3,5,6-trichloro-2-methoxypyridine (TMP) was detected, along with di-ethylthiophosphate (DETP). frontiersin.org This suggests that under certain conditions, the degradation pathway can be altered to bypass the formation of more toxic intermediates. frontiersin.org In studies with the fungus C. cladosporioides Hu-01, TCP was observed as a transient intermediate that did not accumulate in the medium and disappeared quickly. plos.orgnih.gov

Table 2: Identified Biotransformation Products of Chlorinated Pyridinols

| Parent Compound | Degrading Organism/System | Identified Metabolites | Reference |

| 3,5,6-trichloro-2-pyridinol (TCP) | Micrococcus luteus ML | 3,5-dichloro-2-pyridone, 6-chloropyridin-2-ol, 2-hydroxypyridine | nih.gov |

| Chlorpyrifos/TCP | Constructed Wetland (Canna/Mentha) | 2-hydroxypyridine | frontiersin.org |

| Chlorpyrifos | Constructed Wetland (Bacterial-Plant Consortium) | 3,5,6-trichloro-2-methoxypyridine (TMP), Di-ethylthiophosphate (DETP) | frontiersin.org |

Environmental Persistence and Mobility in Soil and Water Systems

Chlorinated pyridinols are recognized for their persistence and mobility in the environment. plos.org The U.S. Environmental Protection Agency (EPA) classifies TCP as persistent and mobile. plos.org Its half-life in soil can range from 65 to 360 days, depending on factors such as soil type and climate. plos.orgresearchgate.net This persistence means the compound can remain in the environment for extended periods, posing a long-term contamination risk. researchgate.net

The mobility of a pesticide or its metabolite refers to its potential to move within the environment, for example, by leaching through the soil into groundwater or moving with surface water runoff. oregonstate.edu TCP is considered to be more mobile and toxic than its parent compound, chlorpyrifos. researchgate.net Its mobility raises concerns about the contamination of groundwater, as it can be transported through the soil profile. researchgate.netnih.gov The tendency of a compound to adhere to soil particles, a process called sorption, is inversely related to its mobility; compounds with lower sorption are more likely to leach. fao.org The persistence and mobility of compounds like this compound necessitate effective remediation strategies to prevent widespread environmental contamination. nih.gov

Remediation Strategies for Contaminated Environments

Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective approach to detoxify environments contaminated with chlorinated pyridinols. nih.govnih.gov This strategy utilizes the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. researchgate.net

Several microbial strains have been identified for their ability to degrade chlorpyrifos and its primary metabolite, TCP. These include:

Fungi: The fungal strain Cladosporium cladosporioides Hu-01 has shown high efficiency in completely metabolizing both chlorpyrifos and TCP. plos.orgnih.gov

Bacteria: Strains such as Micrococcus luteus ML, Acinetobacter baumannii, and Bacillus cibi have been successfully used to biodegrade these compounds. nih.govfrontiersin.org

Constructed wetlands are another promising bioremediation technology. frontiersin.org These systems can utilize plant-bacterial consortia to enhance the degradation of pollutants. A study using Canna and Mentha species along with indigenous bacterial strains demonstrated effective removal of chlorpyrifos, with the potential to bypass the generation of the harmful TCP metabolite. frontiersin.org The immobilization of microorganisms on materials like biochar is another advanced technique being explored to enhance the efficiency of bioremediation in contaminated soils. nih.gov

Advanced Oxidation Processes (AOPs) for Waste Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove persistent organic pollutants from water and wastewater. wikipedia.orgresearchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic contaminants. wikipedia.orgnih.gov

AOPs are particularly useful for treating water contaminated with biologically toxic or non-degradable materials, such as pesticides and their metabolites. wikipedia.org Common AOPs include:

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide to produce •OH radicals, with the photo-Fenton process being enhanced by UV light. researchgate.netmdpi.com

Ozone-based Processes: Ozone (O₃), often in combination with UV light or hydrogen peroxide, is a powerful oxidant for water treatment. mdpi.commdpi.com

Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates reactive oxygen species. mdpi.com

These technologies can effectively reduce the concentration of contaminants, often achieving high levels of mineralization, converting the pollutants into carbon dioxide, water, and mineral acids. wikipedia.orgmdpi.com

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Tyrosine Kinase Activity Inhibition

Current research data available through consulted scientific literature does not provide specific evidence of 3,4,5,6-Tetrachloropyridin-2-ol acting as an inhibitor of tyrosine kinase activity.

Implications for Cellular Processes and Signaling Pathways

While direct inhibition of tyrosine kinases is not documented, this compound, also known as TCP, has been shown to influence other critical cellular signaling pathways. It can intensify the toxic effects of its parent compounds, leading to endocrine disruption. iucr.orgnih.gov Research indicates that TCP enhances the impact on testosterone (B1683101) synthesis by inhibiting the binding of testosterone to androgen receptors. iucr.orgnih.gov This interference contributes to hormonal disruption through pathways that involve luteinizing hormone and key signaling molecules essential for testosterone production, such as CREB and Star. iucr.orgnih.gov

Furthermore, exposure to organophosphate compounds and their metabolites like TCP can affect Mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways, which include the extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK, are crucial for regulating cell differentiation, growth, and apoptosis. mdpi.com The toxic effects of chlorpyrifos (B1668852) and its metabolite TCP have been studied in human placental cells, demonstrating impacts on cell viability and the induction of apoptosis, which are processes regulated by these signaling cascades. mdpi.com

| Signaling Pathway/Process | Effect of this compound (TCP) | Involved Molecules/Targets |

| Endocrine Signaling | Hormonal Disruption | Androgen Receptors, Luteinizing Hormone |

| Steroidogenesis | Inhibition of Testosterone Synthesis | CREB, Star |

| Cellular Stress/Apoptosis | Induction of Apoptosis | MAPK pathways (ERK, JNK, p38) |

Metabolite Research and Biotransformation in Organisms

Role as a Metabolite of Agrochemicals (e.g., Chlorpyrifos, Triclopyr)

This compound (TCP) is widely recognized as the principal degradation product and major metabolite of several widely used agrochemicals. iucr.orgnih.govnih.govnih.gov It is formed through the hydrolysis of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl. iucr.orgnih.govnih.gov It is also a known environmental transformation product of the herbicide triclopyr. nih.gov The biotransformation of chlorpyrifos to TCP can occur through hydrolysis, a process that can be mediated by microbes in the environment. researchgate.net This conversion is a key step in the detoxification and degradation of the parent pesticide. nih.govplos.org

Occurrence in Biological Systems (e.g., Bos taurus, Euglena gracilis)

As a stable metabolite, TCP has been detected in various biological systems. Residues of the compound have been identified in the body tissues of cattle (Bos taurus) following exposure to chlorpyrifos-impregnated ear tags. oup.com Specifically, the pyridinol metabolite was found in the fat, liver, and kidney tissues of the animals. oup.com The presence of TCP has also been reported in the freshwater protozoan Euglena gracilis.

Investigations into Metabolic Pathways in Specific Organisms

Microorganisms play a crucial role in the biotransformation and degradation of this compound. Studies have identified specific metabolic pathways in various bacteria and fungi.

In the bacterium Micrococcus luteus strain ML, two potential degradation pathways for TCP have been proposed based on the detection of seven intermediate metabolites. nih.gov These pathways are:

Hydrolytic-oxidative dechlorination pathway

Denitrification pathway

This strain was capable of degrading 61.6% of a 50 mg/L TCP concentration within 24 hours under optimal conditions. nih.gov

Research on Ralstonia sp. strain T6 has identified gene clusters responsible for TCP degradation. nih.gov A key enzyme in this pathway is a reduced flavin adenine (B156593) dinucleotide (FADH2)-dependent monooxygenase, encoded by the tcpA gene. nih.gov This enzyme is involved in the initial steps of breaking down the TCP molecule. nih.gov

The fungal strain Cladosporium cladosporioides Hu-01 has also demonstrated the ability to completely metabolize TCP. nih.govplos.org During the biodegradation process by this fungus, TCP appears as a transient intermediate that is quickly degraded further, preventing its accumulation in the medium. nih.govplos.org

| Organism | Metabolic Pathway/Enzyme | Degradation Efficiency |

| Micrococcus luteus ML | Hydrolytic-oxidative dechlorination, Denitrification | 61.6% of 50 mg/L TCP in 24 hours |

| Ralstonia sp. T6 | FADH2-dependent monooxygenase (tcpA) | Effective degradation |

| Cladosporium cladosporioides Hu-01 | Complete metabolism | Complete degradation of transient TCP |

Research on Designing Pyridinol-Based Biologically Active Compounds

The pyridine (B92270) ring is a crucial scaffold in the development of biologically active compounds due to its presence in numerous natural products and synthetic molecules with diverse therapeutic and agrochemical applications. The functionalization of the pyridine ring, including halogenation and hydroxylation, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Structure-Activity Relationship (SAR) in the Design of New Agrochemicals

For instance, the related compound, 3,5,6-trichloropyridin-2-ol, is a known metabolite of the insecticide chlorpyrifos and the herbicide triclopyr. The herbicidal activity of triclopyr, which contains the 3,5,6-trichloropyridin-2-yloxy acetic acid structure, highlights the importance of the chlorinated pyridinol moiety for its phytotoxicity. The specific arrangement of chlorine atoms influences the molecule's electronic distribution, lipophilicity, and ultimately its ability to interact with target sites in plants.

It is plausible that the fully chlorinated pyridine ring of this compound would confer high lipophilicity, potentially enhancing its ability to penetrate biological membranes. The position of the hydroxyl group at the 2-position allows for tautomerization to the corresponding pyridinone form, which can be crucial for hydrogen bonding interactions with biological targets. The SAR for agrochemical activity would likely depend on how these structural features align with the active site of a target enzyme or receptor. Without experimental data, the specific impact of the chlorine at the 4-position, which distinguishes it from the more studied 3,5,6-trichloro isomer, on herbicidal or fungicidal activity remains speculative.

A general review of pyridine-based agrochemicals indicates that the pyridine scaffold is a successful component in a variety of commercial pesticides. jchemrev.com The discovery of new agrochemicals often involves the derivatization of such core structures to optimize activity and selectivity. mdpi.com

Table 1: Comparison of Related Chlorinated Pyridinols in Agrochemical Context

| Compound | Parent Agrochemical(s) | Role |

| 3,5,6-Trichloropyridin-2-ol | Chlorpyrifos, Triclopyr | Metabolite |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Intermediate for insecticides, herbicides, and fungicides | Precursor |

This table is illustrative and based on available data for related compounds, as direct agrochemical SAR data for this compound is not available.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,4,5,6-Tetrachloropyridin-2-ol, and how can purity be optimized?

- Methodology : Synthesis often involves chlorination of pyridine derivatives. For example, tetrachloropyridine precursors (e.g., 3,4,5,6-Tetrachloropyridine-2-carboxylic acid ) can undergo hydrolysis or reduction. Reaction conditions (e.g., chlorinating agents like PCl₅ or SOCl₂, temperature control at 100–150°C) must be optimized to avoid over-chlorination.

- Purity Optimization : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel (eluent: dichloromethane/methanol) is recommended. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Work in a fume hood with HEPA filters to minimize inhalation .